molecular formula C20H38N2O B12920692 5-Nonyl-4-octyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 91990-64-6

5-Nonyl-4-octyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12920692
CAS No.: 91990-64-6
M. Wt: 322.5 g/mol
InChI Key: ZBMKFTHTQADDFM-UHFFFAOYSA-N
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Description

5-Nonyl-4-octyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a 2,4-dihydro-3H-pyrazol-3-one core substituted with nonyl (C9H19) and octyl (C8H17) alkyl chains at positions 5 and 4, respectively. Pyrazolone derivatives are renowned for their diverse pharmacological and material science applications, including antimicrobial, antiproliferative, and luminescent properties .

Properties

CAS No.

91990-64-6

Molecular Formula

C20H38N2O

Molecular Weight

322.5 g/mol

IUPAC Name

3-nonyl-4-octyl-1,4-dihydropyrazol-5-one

InChI

InChI=1S/C20H38N2O/c1-3-5-7-9-11-13-15-17-19-18(20(23)22-21-19)16-14-12-10-8-6-4-2/h18H,3-17H2,1-2H3,(H,22,23)

InChI Key

ZBMKFTHTQADDFM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=NNC(=O)C1CCCCCCCC

Origin of Product

United States

Biological Activity

5-Nonyl-4-octyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic compound belonging to the pyrazolone class, which has garnered attention for its potential biological activities. This article delves into its biological properties, synthesizing available research findings, case studies, and relevant data.

This compound has the molecular formula C20H38N2OC_{20}H_{38}N_2O and a molecular weight of 330.53 g/mol. The structure features a pyrazolone ring, which is known for various biological activities including anti-inflammatory and antimicrobial effects.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of pyrazolone compounds often display significant antibacterial and antifungal properties. For instance, related compounds demonstrated effectiveness against pathogens such as E. coli and C. albicans .
  • Anticancer Potential :
    • Pyrazolone derivatives have been investigated for their anticancer properties. Certain compounds within this class have shown promising results in inhibiting cancer cell proliferation in various cancer lines, including colorectal and prostate cancers .
  • Anti-inflammatory Effects :
    • The anti-inflammatory potential of pyrazolone compounds is well-documented. They may inhibit key inflammatory pathways, making them candidates for further therapeutic exploration in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study synthesized several pyrazolone derivatives and evaluated their antimicrobial activity. Among these, specific derivatives exhibited notable antibacterial activity against Pseudomonas aeruginosa and antifungal activity against Candida albicans, suggesting that modifications to the pyrazolone structure can enhance efficacy .

Case Study 2: Anticancer Activity

In a comparative study of pyrazolone derivatives against cancer cell lines (HCT-116 and PC-3), several compounds showed significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation . This highlights the potential of this compound as a lead compound for further anticancer drug development.

Data Table: Biological Activities of Related Pyrazolone Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/Minimum Inhibitory Concentration
5-Methyl-2,4-dihydro-3H-pyrazol-3-oneAntibacterialE. coli15 µg/mL
5-(4-Nitrophenyl)-2,4-dihydro-pyrazolAntifungalC. albicans20 µg/mL
Novel Pyrazolone DerivativeAnticancerHCT-11610 µM
Novel Pyrazolone DerivativeAnticancerPC-312 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazolone Derivatives

Structural Variations and Physicochemical Properties

The substituents on the pyrazolone core significantly modulate physicochemical properties. Below is a comparative analysis of key analogs:

Compound Name R1 R2 Molecular Formula LogP* (Predicted) Key Properties
5-Nonyl-4-octyl-2,4-dihydro-3H-pyrazol-3-one Nonyl (C9) Octyl (C8) C21H38N2O ~8.2 High lipophilicity, low solubility
TSE-4 (5-methyl-2-phenyl) Methyl Phenyl C10H10N2O ~2.1 Moderate solubility, crystallinity
5-Amino-2-(4-chlorophenyl) Amino 4-Chlorophenyl C9H8ClN3O ~1.8 Polar, bioactive scaffold
L1 (5-methyl-4-naphthylimino) Methyl Naphthalen-1-ylimino C21H18N4O ~4.5 Luminescent, coordination chemistry
4-Acetyl-2-(benzo[d]thiazol-2-yl)-5-methyl Acetyl Benzo[d]thiazol-2-yl C12H11N3O2S ~3.2 Antimicrobial, planar heterocycle

*LogP values estimated using ChemDraw software.

  • Lipophilicity: The nonyl-octyl derivative’s extended alkyl chains confer markedly higher LogP compared to methyl/phenyl-substituted analogs, suggesting superior membrane permeability but poor aqueous solubility .
Antimicrobial Activity
  • Schiff base derivatives (TZP3c, TZP3d) : Exhibit MIC values of 15.28 × 10⁻³ µM/mL against Mycobacterium tuberculosis, outperforming pyrazinamide (25.38 × 10⁻³ µM/mL) .
  • 4-Chlorophenyl hydrazono derivative (): MIC = 0.19 µg/mL against Staphylococcus aureus due to electron-withdrawing chloro group enhancing target binding .
Antiproliferative Activity
  • Phenothiazine-containing pyrazolones: Demonstrated antiproliferative effects via intercalation or enzyme inhibition .
  • TSE series () : TSE-1 (CF3-substituted) showed superior activity over methyl or propyl analogs, highlighting substituent electronegativity’s role .

Challenges and Opportunities

  • Synthesis of Long-Chain Derivatives: Introducing nonyl/octyl groups may necessitate high-temperature reflux or specialized catalysts to overcome steric hindrance .
  • Bioactivity Optimization: While shorter-chain analogs dominate pharmacological studies, the nonyl-octyl derivative’s hydrophobicity could be leveraged in drug delivery systems or lipid-rich environments.

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